1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Overview
Description
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C7H13N·HCl. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Target of Action
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds .
Mode of Action
The exact mode of action of 1-Ethyl-3-azabicyclo[31It’s known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the particular biological target.
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given its ability to act on various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological target and the context in which the interaction occurs. For instance, it’s found in compounds like trovafloxacin, a broad-spectrum fluoroquinolone antibiotic , and in protease inhibitors used in anti-hepatitis C therapy .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase. These interactions can lead to the modulation of neurotransmitter levels, affecting neuronal signaling and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the synaptic cleft . This can lead to enhanced neurotransmission and altered neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing cognitive function or reducing anxiety-like behavior. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of the compound on cellular and organismal function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can affect its activity and function, with higher concentrations in certain tissues potentially leading to more pronounced effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential use in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the ethyl group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with additional methyl groups, which may alter its chemical and biological properties.
Uniqueness: 1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a drug candidate.
Properties
IUPAC Name |
1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQKLJGDWWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169997-50-4 | |
Record name | 3-Azabicyclo[3.1.0]hexane, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169997-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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